molecular formula C24H22N2O3 B1681153 (Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid CAS No. 251356-45-3

(Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid

Cat. No. B1681153
M. Wt: 386.4 g/mol
InChI Key: APYYTEJNOZQZNA-MOSHPQCFSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The compound you mentioned appears to be an organic compound, likely a derivative of indoline and pyrrole.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed study of these reactions, including the conditions under which they occur, the reagents used, and the yield of the product.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with common reagents, stability under various conditions, and its behavior under different types of chemical reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and its spectral properties.


Scientific Research Applications

Synthesis and Properties

The synthesis of benzodipyrrinones, analogs of xanthobilirubic acid, involves the base-catalyzed condensation of isoindolinone and indolin-2-one with methyl 3-(2-formyl-3,5-dimethyl-1H-pyrrol-4-yl)propanoate. These compounds adopt a syn-Z configuration and demonstrate interesting properties such as forming a hydrogen-bonded homodimer in nonpolar solvents and intramolecular hydrogen bonding (Boiadjiev & Lightner, 2003). Similarly, the synthesis of pyrrolo[1,2-a]indoles via Vilsmeier formylation and subsequent reactions showcases the chemical versatility and structural diversity achievable with pyrrolidine and indoline derivatives, which are foundational for further exploration in medicinal chemistry (Kazembe & Taylor, 1980).

Biological Activities

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates the potential biological relevance of such compounds, given their important biological activities. This synthesis method provides high enantiopurity and structural diversity, which are crucial for the exploration of new medicinal agents (Chen et al., 2009). The development of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives as antimicrobial agents highlights the exploration of pyrrolidine derivatives for antimicrobial applications, with certain derivatives exhibiting significant antibacterial and antifungal activities (Hublikar et al., 2019).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. This can include its toxicity, flammability, and any precautions that need to be taken while handling it.


Future Directions

This involves predicting or suggesting future directions for research on the compound. This could be based on its current known properties, its potential uses, and areas where further information is needed.


Please note that without specific information on the compound, this is a general approach and may not apply in all details to “(Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid”.


properties

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYYTEJNOZQZNA-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid
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(Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid
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(Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid
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(Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid
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(Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid
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(Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid

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